molecular formula C5H6O4 B13838946 1,3-Dioxolan-2-one, 4-acetyl-

1,3-Dioxolan-2-one, 4-acetyl-

Cat. No.: B13838946
M. Wt: 130.10 g/mol
InChI Key: YQPJOJHSZSETEG-UHFFFAOYSA-N
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Description

4-Acetyl-1,3-dioxolan-2-one is a cyclic organic compound that belongs to the family of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The acetyl group at the 4-position adds unique chemical properties to this molecule, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-1,3-dioxolan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of molecular sieves or orthoesters can also aid in the effective removal of water, enhancing the stability and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/pyridine.

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4.

    Substitution: RLi, RMgX, RCuLi.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .

Mechanism of Action

The mechanism of action of 4-Acetyl-1,3-dioxolan-2-one involves its ability to form stable cyclic structures, which can interact with various molecular targets. In biological systems, it can form complexes with enzymes and other proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-1,3-dioxolan-2-one is unique due to the presence of the acetyl group at the 4-position, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic and industrial applications .

Properties

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

4-acetyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H6O4/c1-3(6)4-2-8-5(7)9-4/h4H,2H2,1H3

InChI Key

YQPJOJHSZSETEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1COC(=O)O1

Origin of Product

United States

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